molecular formula C13H15N3O3S B1263735 S-(Indolylmethylthiohydroximoyl)-L-cysteine

S-(Indolylmethylthiohydroximoyl)-L-cysteine

Cat. No.: B1263735
M. Wt: 293.34 g/mol
InChI Key: GREVXYZKHGJYAU-HPCMQXCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(Indolylmethylthiohydroximoyl)-L-cysteine is a complex organic compound with a unique structure that includes an indole moiety, an amino group, and a sulfanylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Indolylmethylthiohydroximoyl)-L-cysteine typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole derivative, which undergoes a series of reactions including nitration, reduction, and coupling with other intermediates to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

S-(Indolylmethylthiohydroximoyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically require specific solvents, temperature controls, and sometimes catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, S-(Indolylmethylthiohydroximoyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It can be investigated for its role as an enzyme inhibitor or as a lead compound for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of S-(Indolylmethylthiohydroximoyl)-L-cysteine involves its interaction with specific molecular targets. The indole moiety can interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. This allows the compound to inhibit enzyme activity or modulate protein function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]propanoic acid: Similar structure but lacks the sulfanyl group.

    (2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]butanoic acid: Similar structure with a longer carbon chain.

    (2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylbutanoic acid: Similar structure with both the sulfanyl group and a longer carbon chain.

Uniqueness

The presence of the sulfanyl group in S-(Indolylmethylthiohydroximoyl)-L-cysteine distinguishes it from other similar compounds

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H15N3O3S/c14-10(13(17)18)7-20-12(16-19)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15,19H,5,7,14H2,(H,17,18)/b16-12-/t10-/m0/s1

InChI Key

GREVXYZKHGJYAU-HPCMQXCGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NO)SCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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